2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring often imparts enhanced stability, lipophilicity, and bioavailability, making these compounds valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 5-fluoro-2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its enhanced stability and bioavailability.
Radiopharmaceuticals: Fluorinated pyridines are used in the development of imaging agents for positron emission tomography (PET) scans.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals with improved physical, biological, and environmental properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or receptor binding in radiopharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 5-Fluoro-2-methoxypyridine
Uniqueness
2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound offers enhanced stability and bioavailability, making it particularly valuable in medicinal and agricultural chemistry .
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-5-4-8(13)7-9(11)12-10(15)3-2-6-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRWGRBIUCHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682825 |
Source
|
Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-24-9 |
Source
|
Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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